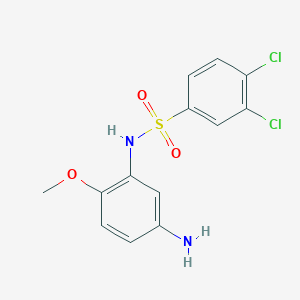

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide

Description

N-(5-Amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 5-amino-2-methoxyphenyl group attached to a 3,4-dichlorobenzene ring via a sulfonamide linkage. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Safety protocols for handling this compound emphasize precautions against skin/eye contact, inhalation, and storage in dry, inert conditions .

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-20-13-5-2-8(16)6-12(13)17-21(18,19)9-3-4-10(14)11(15)7-9/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLIZHANISQKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of chlorine atoms can result in a variety of substituted benzene derivatives.

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

Sulfonamides, including N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide, are known for their antimicrobial properties. Research indicates that derivatives of sulfonamides can exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that certain sulfonamide derivatives showed potent activity against Gram-positive and Gram-negative bacteria using the agar dilution method .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| Compound A | 50 | Gram-positive |

| Compound B | 75 | Gram-negative |

2. Antiviral Properties

Recent studies have explored the antiviral potential of sulfonamide derivatives against human adenoviruses (HAdV). Specific compounds derived from similar structures demonstrated increased selectivity indexes and potent antiviral activity, suggesting that this compound could be effective against viral infections .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The introduction of various substituents on the aromatic rings can enhance biological activity. For example, modifications to the sulfonamide group have been shown to improve antimicrobial efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various sulfonamide derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the sulfonamide structure significantly enhanced their inhibitory concentration (MIC) values compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Environmental Impact

Research on the environmental presence of sulfonamides has revealed their persistence in water sources. A non-target screening analysis identified the occurrence of this compound in river water samples, raising concerns about its ecological effects and the need for monitoring measures .

Mécanisme D'action

The mechanism by which N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structural Difference: Replaces the 5-amino group with a chlorine atom and lacks the 3,4-dichloro substitution on the benzene ring.

- Biological Activity: Sulfonamide derivatives with chloro substituents, such as this compound, have demonstrated anti-malarial and anti-convulsant activities .

N-(5-Amino-2-methoxyphenyl) acetamide (Ac-DAAN)

- Structural Difference : Substitutes the sulfonamide linkage with an acetamide group and lacks chlorine substituents.

- Toxicity Profile: Ac-DAAN exhibits significantly lower microbial toxicity (50% inhibition of methanogens at >25 μM) compared to nitro- or azo-containing analogs, suggesting that sulfonamide groups (as in the target compound) may confer distinct bioactivity or toxicity profiles .

Variations in the Sulfonamide-Linked Aromatic System

N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide

- Structural Difference : Retains the sulfonamide core but replaces the 3,4-dichlorobenzene ring with a simple benzene ring.

- The dichloro substitution in the target compound likely enhances lipophilicity and target binding compared to non-halogenated analogs .

Azo-Dimer and Trimer Surrogates

- Structural Difference : Feature azo linkages (-N=N-) instead of sulfonamide groups.

- Toxicity : Azo-dimers and trimers are highly toxic to microbial systems (similar or greater than DNAN, a nitroaromatic compound), highlighting that sulfonamide-based structures like the target compound may offer safer pharmacological profiles .

Functional Group Comparisons

3-Nitro-4-Methoxyaniline (iMENA)

- Structural Difference: Contains a nitro group instead of an amino group.

- Toxicity: iMENA shows 50% inhibition of methanogens at 25 μM, indicating that nitro groups increase toxicity compared to amino-substituted compounds like the target molecule .

5-Substituted-1,3,4-Oxadiazole Derivatives

- Structural Difference : Replace sulfonamide with oxadiazole and sulfanyl acetamide groups.

- Binding Affinity : Oxadiazole derivatives with hydrophobic substituents (e.g., 3-chlorophenyl) show strong binding to Bcl-2 protein pockets. The target compound’s dichlorobenzene group may similarly enhance hydrophobic interactions in target binding .

Activité Biologique

N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article comprehensively reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino group : Enhances solubility and biological activity.

- Methoxy group : Contributes to the compound's lipophilicity.

- Dichlorobenzene ring : Provides stability and allows for various chemical reactions.

- Sulfonamide group : Known for its antibacterial properties.

The molecular formula is , and its IUPAC name is N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial protein synthesis by targeting ribosomal subunits, similar to other sulfonamides which interfere with folate synthesis in bacteria .

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress.

Antimicrobial Studies

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains. The structure-activity relationship (SAR) analysis highlighted that the presence of both the sulfonamide and dichlorobenzene moieties was crucial for enhancing antibacterial activity .

Anticancer Studies

In vitro studies have shown that this compound possesses anticancer properties. A notable case involved testing against human cancer cell lines, where it demonstrated cytotoxic effects through mechanisms such as cell cycle arrest and induction of apoptosis. The compound's effectiveness was compared to standard chemotherapeutics, revealing promising results .

Case Studies

-

Case Study on Antimicrobial Resistance :

A study explored the efficacy of various sulfonamides, including this compound, against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential use in overcoming antibiotic resistance . -

Case Study on Cancer Cell Lines :

Research involving breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This study emphasized the need for further exploration into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-amino-2-methoxyphenyl)acetamide | Amino and methoxy groups | Moderate antibacterial activity |

| N-(5-amino-2-methoxyphenyl)formamide | Amino group only | Limited anticancer activity |

| N-(5-amino-2-methoxyphenyl)-4-(heptyloxy)benzamide | Additional heptyloxy group | Enhanced lipophilicity but reduced solubility |

This compound stands out due to its unique combination of functional groups that confer distinct biological properties not observed in other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.